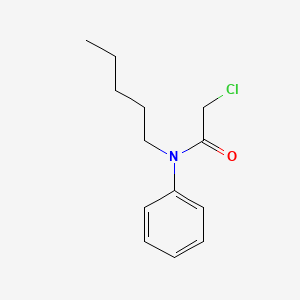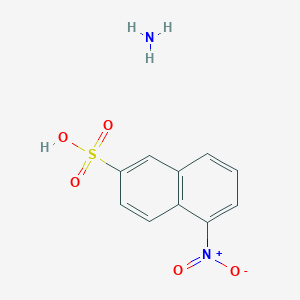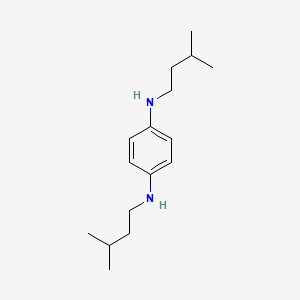
1-N,4-N-bis(3-methylbutyl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N,4-N-bis(3-methylbutyl)benzene-1,4-diamine is an organic compound with the molecular formula C16H28N2 It is characterized by the presence of two 3-methylbutyl groups attached to the nitrogen atoms of a benzene-1,4-diamine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,4-N-bis(3-methylbutyl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with 3-methylbutyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine groups of benzene-1,4-diamine attack the electrophilic carbon atoms of the 3-methylbutyl halides, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-N,4-N-bis(3-methylbutyl)benzene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amine groups.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
1-N,4-N-bis(3-methylbutyl)benzene-1,4-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-N,4-N-bis(3-methylbutyl)benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-N,4-N-bis(3-methylbutyl)benzene-1,4-diamine: Contains two 3-methylbutyl groups attached to the nitrogen atoms of a benzene-1,4-diamine core.
N,N,N’,N’-Tetrakis[4-(dibutylamino)phenyl]-1,4-benzenediamine: Contains four dibutylamino groups attached to the nitrogen atoms of a benzene-1,4-diamine core.
1-Phenyl-1-methylbutane: Contains a phenyl group attached to a 1-methylbutane core.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of 3-methylbutyl groups. This structural feature imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
34561-23-4 |
|---|---|
Molecular Formula |
C16H28N2 |
Molecular Weight |
248.41 g/mol |
IUPAC Name |
1-N,4-N-bis(3-methylbutyl)benzene-1,4-diamine |
InChI |
InChI=1S/C16H28N2/c1-13(2)9-11-17-15-5-7-16(8-6-15)18-12-10-14(3)4/h5-8,13-14,17-18H,9-12H2,1-4H3 |
InChI Key |
MKLSUOCXJRXWBH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=CC=C(C=C1)NCCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-[2-(1,3-dioxolan-2-yl)ethyl]-6-methylpyrimidin-2-amine](/img/structure/B14008681.png)
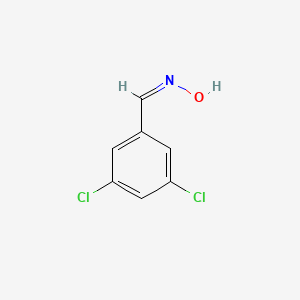
![2-[Butanoyl(ethyl)amino]ethyl butanoate](/img/structure/B14008690.png)
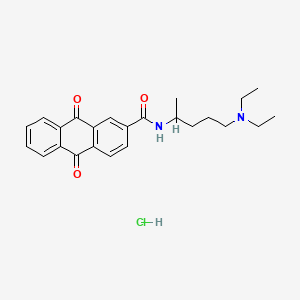
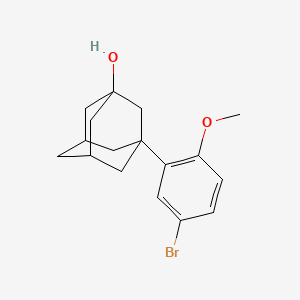
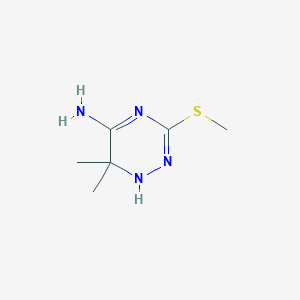
![2,3-Bis(morpholin-4-yl)-3-phenyl-1-[4-(2-phenylethyl)phenyl]propan-1-one](/img/structure/B14008706.png)

![6-Iodo-1H-benzo[d]imidazol-2-amine (hydrochloride)](/img/structure/B14008716.png)

